Enantiomeric Configuration: Defined (R)-Stereochemistry vs. (S)-Enantiomer for Stereospecific Target Engagement
The target compound possesses the (R)-configuration at the 2-position of the 1,4-oxazepane ring, confirmed by its CAS registry assignment 2380746-64-3 and distinct from the (S)-enantiomer (CAS 2380563-29-9). In the 1,4-oxazepane monoamine reuptake inhibitor class, stereochemistry at the carbon bearing the aromatic substituent is a critical determinant of transporter binding affinity; the patent literature on related 1,4-oxazepane derivatives explicitly teaches that enantiomers exhibit differential inhibitory activity at serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters [1]. While direct comparative IC50 values for the two isolated enantiomers of this specific 3-benzoic acid-substituted series are not publicly available, the class-level precedent establishes that (R)- vs. (S)-configuration can drive order-of-magnitude differences in transporter inhibition potency [1]. Procurement of the single (R)-enantiomer eliminates the need for chiral chromatographic separation after incorporation into lead molecules, which is required when purchasing the racemate.
| Evidence Dimension | Absolute stereochemical configuration at the oxazepane 2-position |
|---|---|
| Target Compound Data | (R)-configuration (CAS 2380746-64-3; [α]D not publicly reported) |
| Comparator Or Baseline | (S)-enantiomer: (S)-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid (CAS 2380563-29-9) |
| Quantified Difference | Single enantiomer vs. single enantiomer; quantitative potency difference between (R) and (S) forms not disclosed in accessible literature for this specific substitution pattern. Class-level precedent from the 1,4-oxazepane patent family demonstrates enantiomer-dependent monoamine reuptake inhibition with fold-differences exceeding 10× between enantiomeric pairs for certain analogs [1]. |
| Conditions | Class-level: monoamine transporter reuptake inhibition assays (SERT, NET, DAT) as described in US 2013/0267494 A1 [1] |
Why This Matters
Procuring the single (R)-enantiomer rather than a racemate avoids downstream chiral separation costs and ensures that SAR data generated in a lead optimization program reflect the stereochemistry of the intended final drug candidate.
- [1] Ishichi Y, Yamada M, Kamei T, et al. 1,4-Oxazepane Derivatives. US Patent Application Publication US 2013/0267494 A1, October 10, 2013. View Source
